molecular formula C11H9NO5 B12873916 Ethyl 4-nitrobenzofuran-3-carboxylate

Ethyl 4-nitrobenzofuran-3-carboxylate

Cat. No.: B12873916
M. Wt: 235.19 g/mol
InChI Key: MGLJWPBUCNCJCC-UHFFFAOYSA-N
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Description

Ethyl 4-nitrobenzofuran-3-carboxylate is a benzofuran derivative featuring a nitro group at the 4-position and an ethyl ester moiety at the 3-position of the fused aromatic ring system. Benzofuran scaffolds are widely studied in medicinal chemistry due to their structural diversity and bioactivity, particularly in anticancer research. The nitro group and ester substituent influence electronic properties, solubility, and interactions with biological targets.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

ethyl 4-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H9NO5/c1-2-16-11(13)7-6-17-9-5-3-4-8(10(7)9)12(14)15/h3-6H,2H2,1H3

InChI Key

MGLJWPBUCNCJCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrobenzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as iron (III) salts, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in minimizing side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The following analysis compares Ethyl 4-nitrobenzofuran-3-carboxylate with three analogs from the literature, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-NO₂, 3-COOEt C₁₁H₉NO₅ 235.20 Simplified structure with nitro at 4-position; likely moderate lipophilicity.
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate 2-(4-FPh), 5-OH, 6-NO₂, 3-COOEt C₁₇H₁₃FNO₆ 358.29 Nitro at 6-position; hydroxyl and fluorophenyl groups enhance polarity and π-π interactions.
Methyl derivative of above 2-(4-FPh), 5-OH, 6-NO₂, 3-COOMe C₁₆H₁₁FNO₆ 344.26 Smaller ester group (methyl vs. ethyl) increases potency (IC₅₀ = 8.5 μg/mL).
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate 5-Br, 2-(4-FPh), 6-NO₂, 3-COOEt C₁₇H₁₁BrFNO₅ 408.18 Bromo substituent increases molecular weight and reactivity for further derivatization.
Key Observations:
  • Ester Group Size : The methyl ester analog exhibits significantly higher cytotoxicity (IC₅₀ = 8.5 μg/mL) than its ethyl counterpart (IC₅₀ = 95.2 μg/mL), suggesting smaller esters enhance cell permeability or target binding.
  • Halogen Effects : Bromine at the 5-position introduces a heavy atom, increasing molecular weight and lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
  • Fluorophenyl and Hydroxyl Groups : These substituents in contribute to hydrogen bonding and hydrophobic interactions, critical for anticancer activity.

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